{3-Azabicyclo[3.2.0]heptan-6-yl}methanol hydrochloride
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Overview
Description
{3-Azabicyclo[320]heptan-6-yl}methanol hydrochloride is a chemical compound with the molecular formula C7H14ClNO It is a bicyclic structure containing a nitrogen atom, making it part of the azabicyclo family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Azabicyclo[3.2.0]heptan-6-yl}methanol hydrochloride can be achieved through a multicomponent reaction. One common method involves the use of a chemoenzymatic approach, where racemic compounds are resolved by kinetic resolution with immobilized lipase B of Candida antarctica (Novozym 435) . Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and advanced purification techniques like chromatography could be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
{3-Azabicyclo[3.2.0]heptan-6-yl}methanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other functional groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
{3-Azabicyclo[3.2.0]heptan-6-yl}methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of {3-Azabicyclo[3.2.0]heptan-6-yl}methanol hydrochloride involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, influencing their activity and modulating neurotransmitter release. This interaction is crucial for its potential therapeutic effects in treating neurological conditions.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds have a similar bicyclic structure but differ in the arrangement of atoms and functional groups.
8-Azabicyclo[3.2.1]octane: This compound is part of the tropane alkaloid family and shares some structural similarities.
Uniqueness
{3-Azabicyclo[3.2.0]heptan-6-yl}methanol hydrochloride is unique due to its specific bicyclic structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to selectively bind to dopamine receptors sets it apart from other similar compounds.
Biological Activity
{3-Azabicyclo[3.2.0]heptan-6-yl}methanol hydrochloride, also known as [(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methanol hydrochloride, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of current research findings.
The synthesis of {3-Azabicyclo[3.2.0]heptan-6-yl}methanol typically involves constructing the bicyclic framework followed by the introduction of the hydroxymethyl group. Common methods include cyclization reactions starting from substituted cyclopentene derivatives, often utilizing strong bases or acids to facilitate the process .
Chemical Properties:
- Molecular Formula: C7H14ClNO
- Molecular Weight: 163.65 g/mol
- CAS Number: 1245643-87-1
- IUPAC Name: [(1S,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride
Biological Activity
The biological activity of this compound is primarily linked to its interactions with various enzymes and receptors.
The compound acts by modulating enzyme activity and receptor binding, potentially functioning as an inhibitor or activator depending on the target molecule involved. This interaction may influence several pathways including signal transduction and metabolic processes .
Enzyme Interactions
Research indicates that this compound can interact with specific enzymes, leading to altered biochemical pathways:
- Inhibition of Enzyme Secretion: High concentrations of this compound have demonstrated significant inhibition (up to 50%) in enzyme secretion assays .
Case Studies
Several studies have highlighted the biological implications of this compound.
Case Study 1: Enzyme Secretion Inhibition
In a study focused on Type III secretion systems in bacteria, this compound was shown to downregulate the expression of key activators without completely inhibiting secretion . This suggests potential applications in bacterial infection control.
Case Study 2: Receptor Binding Studies
Research involving receptor binding assays indicated that the compound exhibits affinity for certain neurotransmitter receptors, which could be relevant in neuropharmacology .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds.
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Enzyme inhibition and receptor modulation |
[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol | - | Similar receptor interactions |
[(1R,5R,6S)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride | - | Potentially different activity profile |
Properties
Molecular Formula |
C7H14ClNO |
---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
3-azabicyclo[3.2.0]heptan-6-ylmethanol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-4-6-1-5-2-8-3-7(5)6;/h5-9H,1-4H2;1H |
InChI Key |
IGLYYXORKQCAHX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC2C1CO.Cl |
Origin of Product |
United States |
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